molecular formula C12H10N2O B1233533 3-Hydroxymethyl-beta-carboline CAS No. 65474-79-5

3-Hydroxymethyl-beta-carboline

Cat. No.: B1233533
CAS No.: 65474-79-5
M. Wt: 198.22 g/mol
InChI Key: CPBYHTDUBNSBQM-UHFFFAOYSA-N
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Description

9H-pyrido[3,4-b]indol-3-ylmethanol is a member of beta-carbolines.

Mechanism of Action

Target of Action

The primary target of 3-Hydroxymethyl-beta-carboline is the benzodiazepine receptor . This receptor plays a crucial role in the central nervous system, mediating the effects of benzodiazepines, a class of drugs primarily used for treating anxiety and sleep disorders .

Mode of Action

This compound acts as an antagonist of the benzodiazepine receptor . It binds to this receptor and blocks its interaction with benzodiazepines, thereby inhibiting the anxiolytic (anti-anxiety) and anticonvulsant actions of these drugs .

Biochemical Pathways

It is known that the compound’s antagonistic action on the benzodiazepine receptor can influence various neural pathways involved in mood regulation, anxiety, and sleep .

Pharmacokinetics

Like other beta-carbolines, it is likely to be metabolized in the liver and excreted in the urine .

Result of Action

This compound has been shown to decrease sleep in a dose-dependent manner . At low doses, it can block the sleep-inducing effects of benzodiazepines without affecting sleep itself . At higher doses, it can increase wakefulness and sleep latency, suggesting an effect inverse to benzodiazepine sedation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs or substances, the physiological state of the individual, and genetic factors that can affect drug metabolism. Specific studies on these aspects are currently lacking .

Biochemical Analysis

Biochemical Properties

3-Hydroxymethyl-beta-carboline plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with benzodiazepine receptors, where it acts as an antagonist, blocking the effects of benzodiazepines such as diazepam and flurazepam . This interaction leads to an increase in sleep latency and a decrease in the sedative effects of these drugs . Additionally, this compound has been shown to interact with GABA-A receptors, reducing the effects of benzodiazepines and potentially inducing convulsive and anxiogenic effects .

Cellular Effects

This compound influences various cellular processes, particularly in the brain. It has been shown to block the sleep-promoting effects of flurazepam in rodents and can decrease sleep in a dose-dependent manner . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by interacting with benzodiazepine and GABA-A receptors . These interactions can lead to changes in neurotransmitter levels and alterations in cellular function, potentially impacting cognitive and memory processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with benzodiazepine and GABA-A receptors. By acting as an antagonist at these receptors, it blocks the sedative and anxiolytic effects of benzodiazepines . This compound also influences gene expression by interacting with neurotransmitter systems, leading to changes in the levels of various neurotransmitters such as serotonin and dopamine . These molecular interactions contribute to its effects on sleep, anxiety, and cognitive function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its effects can vary depending on the duration of exposure and the experimental conditions . Long-term studies have shown that this compound can induce neurotoxic effects, particularly in dopaminergic neurons, by inhibiting mitochondrial complex I and increasing reactive oxygen species production . These effects can lead to cell apoptosis and neurodegeneration over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can block the sedative effects of benzodiazepines without inducing significant adverse effects . At higher doses, this compound can induce convulsive and anxiogenic effects, as well as increase sleep latency . These dose-dependent effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the brain. It is metabolized by cytochrome P450 enzymes to hydroxylated derivatives, which can then be further processed by N-methyltransferases to form neurotoxic N-methyl-beta-carbolinium cations . These metabolic pathways can influence the compound’s bioactivity and toxicity, affecting its overall impact on cellular function and neurodegeneration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . This compound can accumulate in specific tissues, particularly in the brain, where it exerts its effects on neurotransmitter systems and cellular function . The distribution of this compound within the body can influence its pharmacological and toxicological properties .

Subcellular Localization

This compound is localized within specific subcellular compartments, including the mitochondria and the cytoplasm . Its localization can affect its activity and function, particularly in terms of its interactions with mitochondrial enzymes and its impact on cellular metabolism . The subcellular distribution of this compound is influenced by various factors, including its chemical structure and post-translational modifications .

Properties

IUPAC Name

9H-pyrido[3,4-b]indol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-7-8-5-10-9-3-1-2-4-11(9)14-12(10)6-13-8/h1-6,14-15H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBYHTDUBNSBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215795
Record name 3-Hydroxymethyl-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65474-79-5
Record name 3-Hydroxymethyl-beta-carboline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxymethyl-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9H-pyrido[3,4-b]indol-3-yl)methanol
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Record name 3-HYDROXYMETHYL-.BETA.-CARBOLINE
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Synthesis routes and methods I

Procedure details

3.5 grams (15 mmol) of 3-carbomethoxy-β-carboline were suspended in 300 ml THF, 2.7 grams (75 mmol) sodium borohydride were added and the mixture was stirred at room temperature for 12 hours. The mixture was then cooled, 50 ml water was added and the resulting mixture was stirred overnight. The solvent was evaporated under reduced pressure and water (300 ml) was again added. The aqueous suspension was extracted with dichloromethane, followed by ethylacetate, the organic extracts were combined, and the solvent was evaporated under reduced pressure. The remaining residue was purified by column chromatography on silica gel, using and a 9:1 mixture of ethylacetate and methanol as eluent, to give 3-(hydroxymethyl)-β-carboline (2.5 grams, 81% yield).
Quantity
3.5 g
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2.7 g
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50 mL
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300 mL
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Synthesis routes and methods II

Procedure details

3-carbomethoxy-β-carboline or a derivative thereof (J in Scheme VII above) is dissolved in a polar solvent (e.g., THF), and a reducing agent (e.g., NaBH4) is added to the solution. The mixture is stirred for a few hours and cooled. An excess of water is then added, and the mixture is stirred for another few hours. The solvent is thereafter evaporated and the resulting residue is dissolved in water, washed several times with one or more non-polar solvents such as dichloromethane and ethyl acetate, and the combined organic extracts are then evaporated. The remaining residue is purified by column chromatography (e.g., on a silica gel with elution by a 9:1 mixture of ethylacetate and methanol), to give a 3-hydroxymethyl-β-carboline intermediate.
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Synthesis routes and methods III

Procedure details

Compound 10 (7.0 g, 31 mmol) was dissolved in anhydrous THF (900 ml) followed by the addition of LiBH4 (3.4 g, 155 mmol). The mixture was stirred at room temperature for 9 h and then cooled. Water (100 ml) was added into the mixture and stirred overnight. Then the solvent was removed in reduced pressure. With the addition of water (500 ml), extraction was conducted with dichloromethane (1 L) and then with ethyl acetate. The organic phases were combined, concentrated in vacuum and purified by silica gel column chromatography with ethyl acetate/methane (3:1) as the eluent to afford white solids (5.0 g, 82%), and mp 228-230° C. (reference[2]: 225-228° C.).
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7 g
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900 mL
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3.4 g
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100 mL
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Yield
82%

Synthesis routes and methods IV

Procedure details

3-carboethoxy-β-carboline or a derivative thereof (J in Scheme 4 above) is dissolved in a polar solvent (e.g., THF), and a reducing agent (e.g., NaBH4) is added to the solution. The mixture is stirred for a few hours and cooled. An excess of water is then added, and the mixture is stirred for another few hours. The solvent is thereafter evaporated and the resulting residue is dissolved in water, washed several times with one or more non-polar solvents such as dichloromethane and ethyl acetate, and the combined organic extracts are then evaporated. The remaining residue is purified by column chromatography (e.g., on a silica gel with elution by a 9:1 mixture of ethylacetate and methanol), to give a 3-hydroxymethyl-β-carboline intermediate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxymethyl-beta-carboline
Reactant of Route 2
Reactant of Route 2
3-Hydroxymethyl-beta-carboline
Reactant of Route 3
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3-Hydroxymethyl-beta-carboline
Reactant of Route 4
Reactant of Route 4
3-Hydroxymethyl-beta-carboline
Reactant of Route 5
3-Hydroxymethyl-beta-carboline
Reactant of Route 6
3-Hydroxymethyl-beta-carboline
Customer
Q & A

Q1: How does 3-Hydroxymethyl-beta-carboline interact with its target and what are the downstream effects?

A1: this compound acts as a benzodiazepine receptor antagonist. [, , ] It binds to the benzodiazepine binding site on the GABA-A receptor, blocking the actions of benzodiazepines. [, ] This antagonism can reverse the hypnotic effects of benzodiazepines like flurazepam, leading to decreased sleep. []

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts don't contain specific spectroscopic data, we can derive the following:

    Q3: What are the in vivo effects of this compound on sleep?

    A3: Studies in rats show that this compound can increase sleep latency, indicating a delay in falling asleep. [, ] Additionally, even at low doses that don't affect sleep alone, it can block the sleep-inducing effects of flurazepam. [] These findings suggest a potential role of benzodiazepine receptors in sleep regulation. [, ]

    Q4: Are there any therapeutic effects of this compound on liver injury?

    A4: While this compound itself isn't discussed in the context of liver injury, a structurally related compound, methyl (+)(3S)-1,2,3,4-tetrahydro-3-hydroxymethyl-beta-carboline-2- carbodithioate (THC), shows promising hepatoprotective effects. [, ] THC demonstrates therapeutic benefits in rat models of both acute and chronic liver injury induced by various hepatotoxic substances, including carbon tetrachloride. [, ]

    Q5: What is known about the structure-activity relationship of beta-carbolines related to benzodiazepine receptor binding?

    A5: Research on beta-carbolines reveals that fully aromatic beta-carbolines display higher potency for benzodiazepine receptors compared to their corresponding tetrahydro-beta-carboline derivatives. [] Introducing a carbonyl group (like CO2Me, COCH3, CHO) at the 3-position of beta-carbolines enhances in vitro potency, whereas alcohol substituents (CH2OH, CHOHCH3) decrease it. [] This highlights the significance of the carbonyl moiety for binding affinity. []

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